molecular formula C11H7BrClNO B11840804 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

Cat. No.: B11840804
M. Wt: 284.53 g/mol
InChI Key: YUZJCFXUWOGCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted indole with a brominating and chlorinating agent. The reaction conditions often require the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

Basic Information

  • Molecular Formula: C11H7BrClNO
  • Molecular Weight: 284.54 g/mol
  • Boiling Point: Approximately 439.6 ± 40.0 °C .

Structure

The compound belongs to the class of pyrrolidinone derivatives, characterized by a fused pyrrole and indole structure. This configuration is crucial for its biological interactions.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity allows for various transformations that can yield valuable products in pharmaceutical and agrochemical industries.

Synthesis Pathway Example:
A common synthetic route involves the reaction of indole derivatives with halogenated compounds under basic conditions to yield pyrroloindoles. This method highlights the utility of 8-bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one as a precursor for further functionalization .

Material Science

Emerging research suggests that pyrroloindole derivatives may have applications in material science, particularly in developing organic semiconductors and light-emitting diodes (LEDs). The electronic properties of these compounds can be tuned through substitution patterns.

Research Findings:
A study published in Advanced Materials demonstrated that modified pyrroloindole structures exhibit promising photophysical properties suitable for optoelectronic applications . While specific studies on 8-bromo-7-chloro variants are scarce, the foundational research supports exploration in this area.

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
  • 8-Bromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
  • 7,8-Dibromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

Uniqueness

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potency and selectivity in various applications .

Biological Activity

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (CAS 625847-32-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has a molecular weight of approximately 284.54 g/mol and features a complex structure that includes bromine and chlorine substituents, which may influence its biological interactions. Its chemical formula is C11H8BrClNC_{11}H_{8}BrClN .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. For instance, research demonstrated that this compound inhibits cell proliferation in breast cancer cells by modulating the expression of apoptotic markers .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis via caspase activation
HeLa (Cervical)4.2Inhibition of cell cycle progression
A549 (Lung)3.5Modulation of Bcl-2 family proteins

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial effects .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus75
Streptococcus pyogenes100
Escherichia coli>200

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It effectively halts cell cycle progression at the G2/M phase, leading to reduced proliferation rates.
  • Antibacterial Mechanism : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

A notable case study involved the application of this compound in treating resistant bacterial infections in vitro. The study demonstrated that combining it with conventional antibiotics enhanced the overall efficacy against resistant strains .

Summary of Case Study Findings

  • Combination Therapy : Enhanced activity when used alongside ampicillin against resistant Staphylococcus strains.
  • In Vivo Efficacy : Preliminary animal studies suggested significant reductions in infection severity when treated with the compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one?

Basic
The synthesis typically involves multi-step functionalization of the pyrroloindole core. A key route starts with 7-methoxy-6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one, followed by bromination of the pyrrolidine enamine or trimethylsilyl enol ether, bromide displacement by acetate, oxime formation, and reductive acetylation. Subsequent steps introduce quinone and methyl carbamate groups . Alternative approaches include base-mediated cycloadditions to construct the tricyclic framework .

Q. How can regioselective functionalization of the pyrroloindole core be achieved for derivative synthesis?

Advanced
Regioselectivity is controlled via substrate pre-functionalization and reaction conditions. For example, bromination at the 8-position is favored using enamine intermediates, while base-mediated reactions (e.g., KOH/THF) promote cyclization at the pyrrolidine nitrogen to form pyrazinoindolone derivatives. Steric and electronic effects of substituents (e.g., electron-withdrawing halogens) further direct reactivity .

Q. What analytical techniques are critical for structural confirmation of this compound and its derivatives?

Basic

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–C bond precision ±0.002 Å) .
  • NMR spectroscopy : Key for identifying substituent positions (e.g., Br/Cl-induced deshielding in 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR).
  • HRMS : Validates molecular formulas (e.g., C11_{11}H8_{8}BrClNO requires m/z 299.9492) .

Q. How should researchers address contradictions in biological activity data between structurally similar analogs?

Advanced
Case studies show that minor substituent changes (e.g., 1-acetamido vs. 1-carbamate groups) significantly alter bioactivity. For instance, cis-1-acetamido-2-acetoxy mitosenes exhibit superior antibacterial activity compared to diacetylapomitomycin A but lack prophage induction or anticancer activity. Methodological solutions include:

  • Comparative SAR studies : Correlate substituent electronic profiles with assay outcomes.
  • Docking simulations : Predict binding interactions with target enzymes (e.g., mitomycin-binding proteins) .

Q. What enantioselective strategies are available for synthesizing chiral pyrroloindole derivatives?

Advanced
Two scalable enantioselective routes are reported:

Smith’s modular indole synthesis : Stereochemistry is introduced via chiral auxiliaries or catalysts during indole ring formation.

CuH-catalyzed hydrosilylation : Achieves ≥98% enantiomeric excess (ee) by asymmetric 1,4-hydrosilylation of prochiral intermediates .
Both methods avoid chromatography and enable gram-scale production.

Q. How can researchers design analogs targeting specific enzymes (e.g., LMPTP inhibitors)?

Advanced

  • Bioisosteric replacement : Substitute Br/Cl with bioisosteres (e.g., CF3_3) to modulate lipophilicity and binding.
  • Fragment-based design : Use crystallographic data (e.g., active-site interactions from ) to guide substitutions at the 7- or 8-positions.
  • In silico screening : Prioritize analogs with predicted high affinity for phosphatase active sites .

Q. What substituents are commonly introduced to enhance biological activity?

Basic

  • Electron-withdrawing groups (EWGs) : Br and Cl at positions 7 and 8 improve stability and target binding .
  • Hydrophilic moieties : Acetate or hydroxyl groups at position 1 enhance solubility (e.g., preclinical S1P1_1 agonists ).

Q. What mechanistic insights guide functionalization reactions (e.g., Knoevenagel–Doebner olefination)?

Advanced

  • Decarboxylative anti-fragmentation : Malonate intermediates undergo β-lactone formation and decarboxylation under basic conditions.
  • Reaction monitoring : Use in situ FTIR or 19F^{19}\text{F}-NMR to track intermediates and optimize yields .

Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

5-bromo-6-chloro-1,2-dihydropyrrolo[1,2-a]indol-3-one

InChI

InChI=1S/C11H7BrClNO/c12-11-6-5-9-10(15)3-4-14(9)8(6)2-1-7(11)13/h1-2,5H,3-4H2

InChI Key

YUZJCFXUWOGCQI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=C2C1=O)C(=C(C=C3)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.